molecular formula C25H30O2 B1623613 1,2-Bis(ethenyl)benzene;butyl prop-2-enoate;styrene CAS No. 60806-47-5

1,2-Bis(ethenyl)benzene;butyl prop-2-enoate;styrene

Cat. No. B1623613
Key on ui cas rn: 60806-47-5
M. Wt: 362.5 g/mol
InChI Key: IWBUOAHJGJZERP-UHFFFAOYSA-N
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Patent
US05314777

Procedure details

40 parts by weight of methyl isobutyl ketone were put into a flask with a stirrer, and heated to 90° C. with stirring in a stream of nitrogen gas. A mixture of 95 parts by weight of styrene, 10 parts by weight of butyl acrylate and 25 parts by weight of benzoyl peroxide was added dropwise over a period of 6 hours to the methyl isobutyl ketone which was maintained at 90° C. Subsequently, the above-mentioned mixture was subjected to polymerization at 90° C. for 10 hours, whereby a styrene-butyl acrylate copolymer solution was obtained.
[Compound]
Name
95
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11].[C:18](OOC(=O)C1C=CC=CC=1)(=O)[C:19]1C=CC=CC=1>C(C(C)=O)C(C)C>[CH3:17][CH2:16][CH2:15][CH2:14][O:13][C:9]([CH:10]=[CH2:11])=[O:12].[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:1]=[CH:2][C:3]1[C:8]([CH:18]=[CH2:19])=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:4.5.6|

Inputs

Step One
Name
95
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)C(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring in a stream of nitrogen gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 90° C
CUSTOM
Type
CUSTOM
Details
Subsequently, the above-mentioned mixture was subjected to polymerization at 90° C. for 10 hours
Duration
10 h

Outcomes

Product
Name
Type
product
Smiles
CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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